molecular formula C6H13NO B564392 1-Methyl-4-hydroxypiperidine-d4 CAS No. 1189499-82-8

1-Methyl-4-hydroxypiperidine-d4

Cat. No.: B564392
CAS No.: 1189499-82-8
M. Wt: 119.2
InChI Key: BAUWRHPMUVYFOD-CQOLUAMGSA-N
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Description

1-Methyl-4-hydroxypiperidine-d4 is a deuterated derivative of 1-Methyl-4-hydroxypiperidine. It is a stable isotope-labeled compound with the molecular formula C6H9D4NO and a molecular weight of 119.20 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties that allow for detailed analysis and study.

Chemical Reactions Analysis

1-Methyl-4-hydroxypiperidine-d4 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidines.

Scientific Research Applications

1-Methyl-4-hydroxypiperidine-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Methyl-4-hydroxypiperidine-d4 is primarily related to its role as a stable isotope-labeled compound. In biological systems, it can be used to trace metabolic pathways and understand the interactions of various molecules. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the movement and transformation of the compound within a system .

Comparison with Similar Compounds

1-Methyl-4-hydroxypiperidine-d4 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:

These similar compounds can be used in various research applications, but the deuterated version offers unique advantages in terms of tracing and analysis.

Properties

IUPAC Name

2,2,6,6-tetradeuterio-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUWRHPMUVYFOD-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(N1C)([2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676034
Record name 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189499-82-8
Record name 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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